molecular formula C9H14N2 B3261622 4-Propylbenzene-1,2-diamine CAS No. 346001-28-3

4-Propylbenzene-1,2-diamine

Cat. No.: B3261622
CAS No.: 346001-28-3
M. Wt: 150.22 g/mol
InChI Key: ZPZZLBVKKPQYAK-UHFFFAOYSA-N
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Description

4-Propylbenzene-1,2-diamine is an organic compound with the molecular formula C9H14N2. It is a derivative of benzene, where the benzene ring is substituted with a propyl group at the fourth position and two amino groups at the first and second positions. This compound is known for its applications in various fields, including organic synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propylbenzene-1,2-diamine typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction. The steps are as follows:

    Friedel-Crafts Acylation: The benzene ring undergoes acylation with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 4-propylbenzophenone.

    Clemmensen Reduction: The acyl group is then reduced to a propyl group using zinc amalgam and hydrochloric acid.

Another method involves the nitration of propylbenzene followed by reduction of the nitro groups to amino groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Propylbenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the amino groups direct incoming electrophiles to the ortho and para positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine in the presence of a catalyst.

Major Products

    Oxidation: Formation of 4-propylbenzene-1,2-dinitro.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Propylbenzene-1,2-diamine has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in the formation of metal complexes used in catalytic reactions.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Material Science: Used in the development of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Propylbenzene-1,2-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In catalytic applications, the compound can coordinate with metal ions, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Benzene-1,2-diamine: Lacks the propyl group, making it less hydrophobic.

    4-Methylbenzene-1,2-diamine: Contains a methyl group instead of a propyl group, affecting its steric and electronic properties.

    4-Ethylbenzene-1,2-diamine: Contains an ethyl group, offering intermediate properties between the methyl and propyl derivatives.

Uniqueness

4-Propylbenzene-1,2-diamine is unique due to the presence of the propyl group, which enhances its hydrophobicity and influences its reactivity and interactions with other molecules. This makes it particularly useful in applications where hydrophobic interactions are crucial.

Properties

IUPAC Name

4-propylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-2-3-7-4-5-8(10)9(11)6-7/h4-6H,2-3,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZZLBVKKPQYAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401310569
Record name 4-Propyl-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401310569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346001-28-3
Record name 4-Propyl-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=346001-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Propyl-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401310569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-propylbenzene-1,2-diamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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